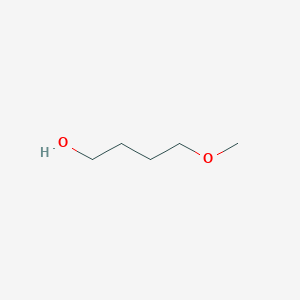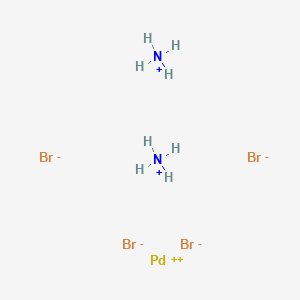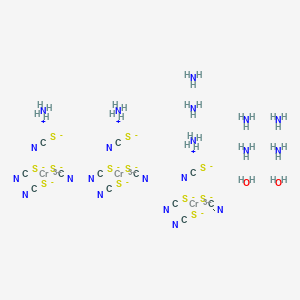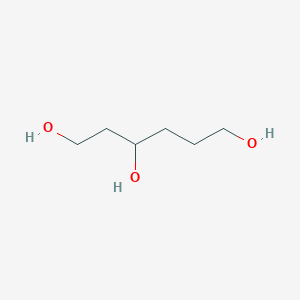
1,3,6-Hexanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Hexanetriol, also known as trihydroxyhexane, is a colorless and odorless organic compound with the molecular formula C6H14O3. It is a polyol, which means it contains multiple hydroxyl groups (-OH) and is commonly used in the synthesis of various organic compounds. 1,3,6-Hexanetriol is also used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,3,6-Hexanetriol is not fully understood, but it is believed to act as a reducing agent due to the presence of multiple hydroxyl groups. It can also form hydrogen bonds with other molecules, which can affect their properties and behavior.
Effets Biochimiques Et Physiologiques
1,3,6-Hexanetriol has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to improve the stability and solubility of certain drugs and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,6-Hexanetriol in lab experiments is its ability to act as a reducing agent and form hydrogen bonds, which can be useful in the synthesis of organic compounds and the study of molecular interactions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for the use of 1,3,6-Hexanetriol in scientific research. One area of interest is the development of new dendrimers for drug delivery and other applications. Another area of interest is the study of its antioxidant and anti-inflammatory properties and their potential use in the treatment of various diseases. Additionally, the use of 1,3,6-Hexanetriol as a stabilizer in pharmaceutical formulations and the synthesis of new organic compounds is an area of ongoing research.
Méthodes De Synthèse
1,3,6-Hexanetriol can be synthesized by the reduction of adipic acid with sodium borohydride or by the catalytic hydrogenation of sorbitol. The latter method is more commonly used as it is more efficient and produces a higher yield of 1,3,6-Hexanetriol.
Applications De Recherche Scientifique
1,3,6-Hexanetriol has been used in various scientific research applications, including as a building block for the synthesis of organic compounds, as a reagent in biochemical assays, and as a stabilizer in pharmaceutical formulations. It is also used as a precursor for the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery, gene therapy, and imaging.
Propriétés
Numéro CAS |
18990-98-2 |
|---|---|
Nom du produit |
1,3,6-Hexanetriol |
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
hexane-1,3,6-triol |
InChI |
InChI=1S/C6H14O3/c7-4-1-2-6(9)3-5-8/h6-9H,1-5H2 |
Clé InChI |
AAYGSSGHJGVNSK-UHFFFAOYSA-N |
SMILES |
C(CC(CCO)O)CO |
SMILES canonique |
C(CC(CCO)O)CO |
Autres numéros CAS |
18990-98-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
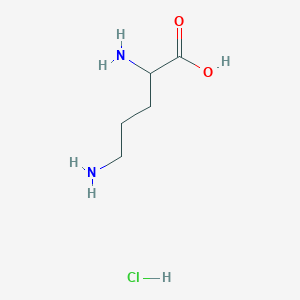
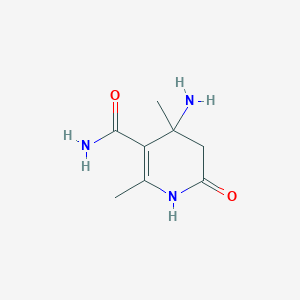
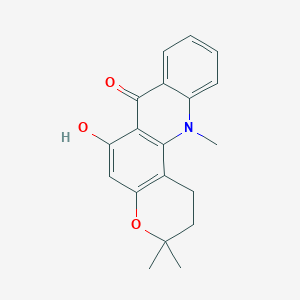
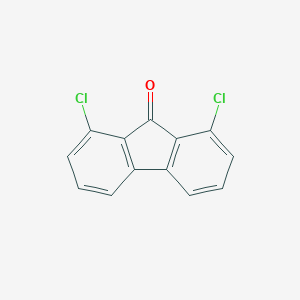
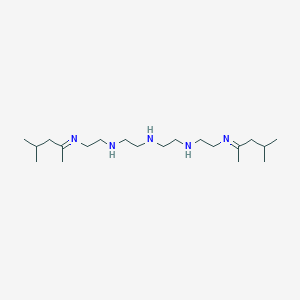
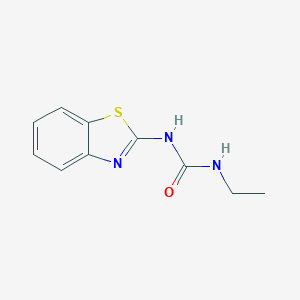
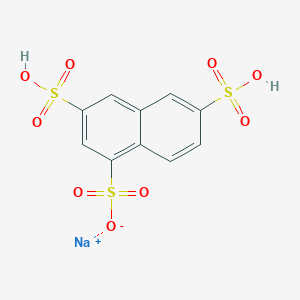
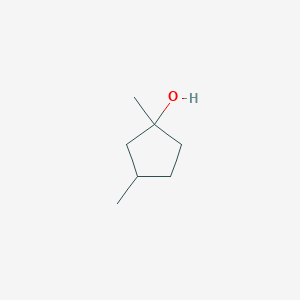
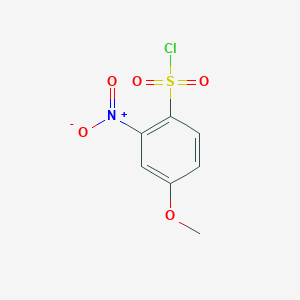
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
